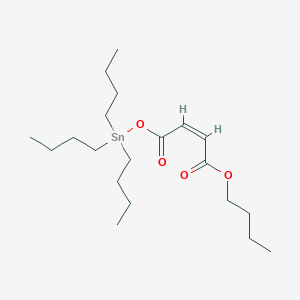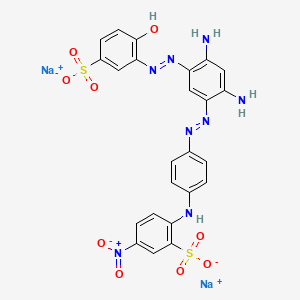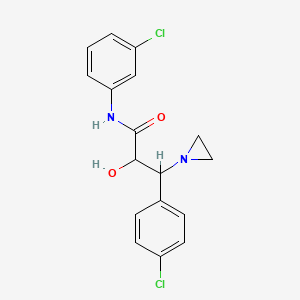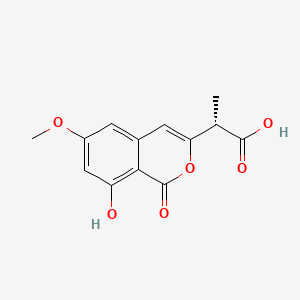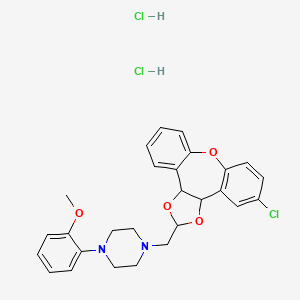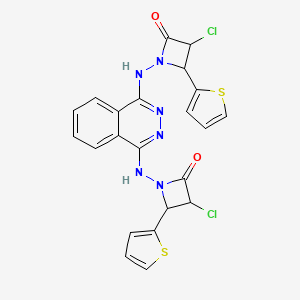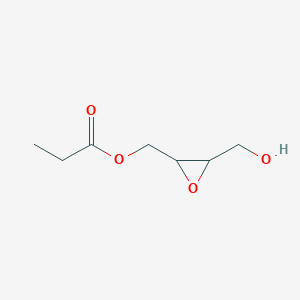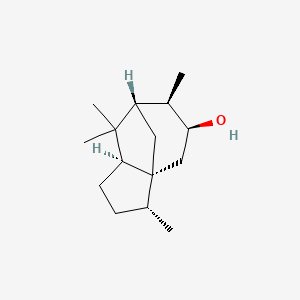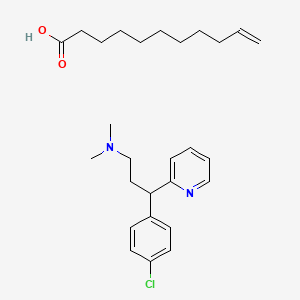
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride is a chemical compound with the molecular formula C17H34N2O2·HCl and a molecular weight of 334.925 . This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride involves several steps. The primary synthetic route includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylnonyl chloride in the presence of a base to yield the final product, which is subsequently converted to its hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the alkyl chain can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride can be compared with other similar compounds, such as:
N-(2-methyldecan-2-yl)-2-morpholin-4-ylacetamide, hydrochloride: This compound has a similar structure but differs in the alkyl chain length and branching, which can affect its chemical and biological properties.
Morpholino-essigsaeure-(1,1-dimethyl-nonylamid), hydrochloride: Another similar compound with slight variations in the molecular structure, leading to different reactivity and applications.
Propiedades
Número CAS |
111091-24-8 |
|---|---|
Fórmula molecular |
C17H35ClN2O2 |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
N-(2-methyldecan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-9-10-17(2,3)18-16(20)15-19-11-13-21-14-12-19;/h4-15H2,1-3H3,(H,18,20);1H |
Clave InChI |
CQXFRUILIOVNBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


